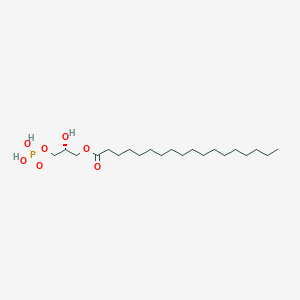
1-Stearoyl-sn-glycero-3-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-stearoyl-sn-glycero-3-phosphate is a 1-acyl-sn-glycerol 3-phosphate in which the 1-acyl substituent is specified as stearoyl (octadecanoyl). It has a role as a metabolite. It derives from an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-sn-glycero-3-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Stimulation of Enzymatic Activity : 1-Stearoyl-sn-glycero-3-phosphate has been found to significantly stimulate the activity of stearoyl-CoA desaturase in mouse liver microsomes. This suggests its role in modifying enzymatic functions in metabolic pathways (Raju & Reiser, 1972).
Cell Signaling and Receptor Activation : This molecule is involved in cell signaling processes. For instance, lysophosphatidic acid (LPA), which includes 1-stearoyl-sn-glycero-3-phosphate, activates G-protein-coupled receptors, triggering Ca2+ mobilization in cells, showing its critical role in cellular communication (Jalink et al., 1995).
Role in Phospholipid Synthesis : 1-Stearoyl-sn-glycero-3-phosphate participates in the synthesis of various phospholipids. For example, in pigeon liver microsomes, it's involved in the production of different species of phosphatidic acid, indicating its significance in lipid metabolism (Hill, Husbands, & Lands, 1968).
Specificity in Enzymatic Reactions : Research shows that 1-stearoyl-sn-glycero-3-phosphate is specifically hydrolyzed by certain enzymes. For instance, phospholipase C from human sperm selectively hydrolyzes this compound, suggesting its specificity in biochemical pathways (Ribbes et al., 1987).
Lipid Mediator Functions : As a lipid mediator, 1-stearoyl-sn-glycero-3-phosphate contributes to various biological activities. For example, platelet-activating factor, which is structurally similar, has been shown to have significant biological activity (Demopoulos, Pinckard, & Hanahan, 1979).
Role in Chloroplast Function : This compound is involved in chloroplast functions, as seen in the specificity of glycerol-3-phosphate acyltransferase from pea and spinach chloroplasts. It's acylated exclusively at the C-1 position, indicating its importance in plant lipid metabolism (Frentzen et al., 2005).
Phospholipid Synthesis in Cells : In macrophage-like cells, the conversion of phosphatidylglycerol to bis(monoacylglycero)phosphate involves 1-stearoyl-sn-glycero-3-phosphate, highlighting its role in cell membrane dynamics (Amidon, Brown, & Waite, 1996).
Metabolic Pathways in Cells : The metabolism of 1-stearoyl-sn-glycero-3-phosphate in NIH 3T3 fibroblasts involves its conversion into various lipid molecules like phosphatidylcholine and triacylglycerol, illustrating its involvement in complex cellular metabolic pathways (Florin-Christensen et al., 1992).
Acyl-Acceptor Specificity : The compound demonstrates specific acyl-acceptor activities in enzymatic reactions, as observed in studies of 1-acylglycerolphosphate acyltransferase and 1-acylglycerophosphorylcholine acyltransferase from rat liver microsomes (Miki et al., 1977).
Structural and Functional Analysis in Organisms : Its isozymes, like sn-glycerol-3-phosphate dehydrogenase, have been isolated and analyzed in organisms like Drosophila melanogaster, providing insights into its structural and functional roles in different species (Niesel et al., 1980).
Eigenschaften
CAS-Nummer |
65494-37-3 |
|---|---|
Produktname |
1-Stearoyl-sn-glycero-3-phosphate |
Molekularformel |
C21H43O7P |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] octadecanoate |
InChI |
InChI=1S/C21H43O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h20,22H,2-19H2,1H3,(H2,24,25,26)/t20-/m1/s1 |
InChI-Schlüssel |
LAYXSTYJRSVXIH-HXUWFJFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



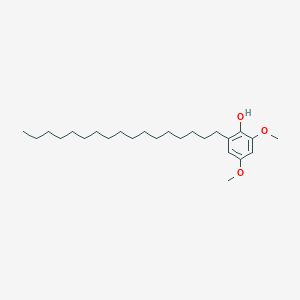
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)

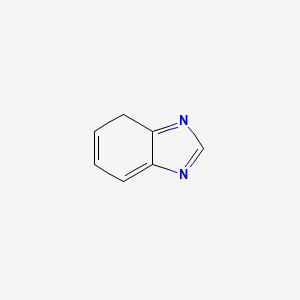
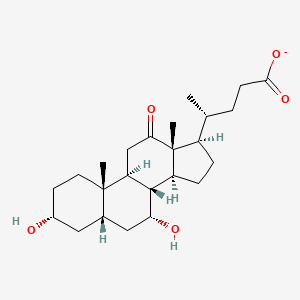
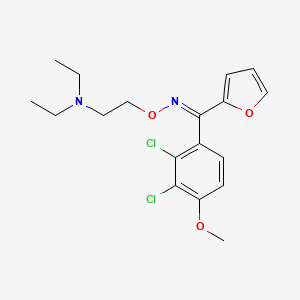
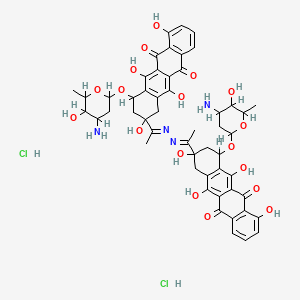
![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)
![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)
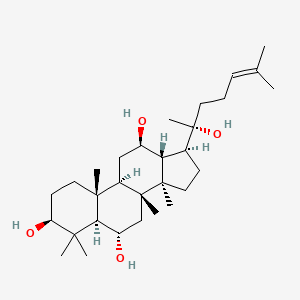
![1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242839.png)
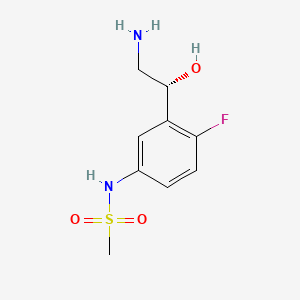

![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)